Urdamycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

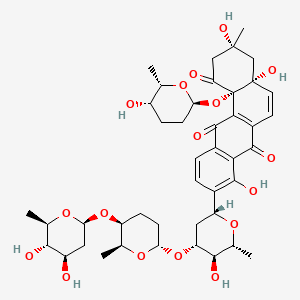

Urdamycin A ist ein Angucycline-Antibiotikum und Antikrebsmittel, das vom Bakterium Streptomyces fradiae produziert wird. Es ist bekannt für seine komplexe Struktur, die einen glykosylierten Polyketid-Aglykon-Anteil an zwei Positionen umfasst. This compound hat signifikante biologische Aktivitäten gezeigt, darunter antibakterielle und antikanker Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Biosynthese von Urdamycin A beinhaltet eine Reihe enzymatischer Reaktionen, die von Polyketidsynthasen und Glykosyltransferasen katalysiert werden. Das Polyketid-Rückgrat wird durch die sequentielle Kondensation von Acetatteilen synthetisiert, gefolgt von Cyclisierungs- und Glykosylierungsschritten. Zu den wichtigsten beteiligten Enzymen gehören UrdGT1a, UrdGT1b, UrdGT1c und UrdGT2, die Zuckerreste an das Aglykon addieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Fermentation von Streptomyces fradiae unter kontrollierten Bedingungen. Die Optimierung von Fermentationsparametern wie Nährstoffzusammensetzung, pH-Wert, Temperatur und Belüftung ist entscheidend für die Maximierung der Ausbeute. Gentechniktechniken werden ebenfalls eingesetzt, um die Produktion von this compound zu steigern, indem biosynthetische Gene überexprimiert oder konkurrierende Pfade gelöscht werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Urdamycin A unterliegt verschiedenen chemischen Reaktionen, darunter Glykosylierung, Oxidation und Reduktion. Die Glykosylierungsreaktionen werden von Glykosyltransferasen katalysiert, die Zuckerreste an das Aglykon anlagern.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in den chemischen Reaktionen von this compound sind nukleotidaktivierte Zucker (z. B. dNDP-Olivose), Oxidationsmittel (z. B. Wasserstoffperoxid) und Reduktionsmittel (z. B. Natriumborhydrid). Reaktionsbedingungen beinhalten typischerweise bestimmte pH-Bereiche, Temperaturen und das Vorhandensein von Cofaktoren oder Metallionen, um die Enzymaktivität zu erleichtern .

Hauptprodukte, die gebildet werden: Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind verschiedene glykosylierte Derivate, wie Urdamycin B, Urdamycin C und Urdamycin D. Diese Derivate unterscheiden sich in der Anzahl und Art der an das Aglykon gebundenen Zuckerreste, was zu Variationen in ihren biologischen Aktivitäten führt .

Wissenschaftliche Forschungsanwendungen

This compound hat aufgrund seiner potenten biologischen Aktivitäten eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie dient es als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und Glykosylierungsreaktionen. In der Biologie wird this compound verwendet, um die Mechanismen der antibiotischen und antikanker Wirkung zu untersuchen. In der Medizin hat es potenzielle therapeutische Anwendungen für die Behandlung von bakteriellen Infektionen und Krebs. Darüber hinaus wird this compound in der pharmazeutischen Industrie für die Entwicklung neuer Antibiotika und Antikrebsmittel verwendet .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung des Wachstums bakterieller und Krebszellen über mehrere Pfade. Es zielt auf bakterielle Ribosomen ab, stört die Proteinsynthese und führt zum Zelltod. In Krebszellen induziert this compound Apoptose durch die Erzeugung reaktiver Sauerstoffspezies und die Störung der mitochondrialen Funktion. Die Verbindung hemmt auch die Topoisomerase II, ein Enzym, das an der DNA-Replikation beteiligt ist, was zu ihren antikanker-Effekten beiträgt .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Urdamycin A has been identified as a potent anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines.

- Mechanism of Action : Research indicates that this compound induces tumor cell death through two primary mechanisms: apoptosis and autophagy. It effectively inhibits the mechanistic target of rapamycin (mTOR), a critical protein involved in cell growth and proliferation, thereby promoting cancer cell death more efficiently than traditional therapies like Rapamycin .

- Cytotoxicity Studies : In vitro studies have shown that this compound has significant cytotoxicity against various cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancers. The growth inhibition (GI50) values ranged from 0.019 to 0.104 µM, demonstrating its potency compared to established chemotherapeutics .

Antimicrobial Activity

This compound exhibits selective antimicrobial activity, particularly against Gram-positive bacteria.

- Bacterial Inhibition : Studies have reported that this compound shows strong antibacterial activity against strains such as Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth suppression .

- Mechanism : The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for the survival of Gram-positive bacteria .

Structural Studies and Derivatives

The structural characteristics of this compound have been extensively studied to enhance its therapeutic efficacy.

- Biosynthesis Insights : Research into the biosynthetic pathways of this compound has revealed insights into its structural formation, particularly the sugar side chains that contribute to its activity. Mutants of S. fradiae have been utilized to produce novel derivatives that exhibit enhanced biological activities .

- Derivatives and Structure-Activity Relationships : Various derivatives of this compound have been synthesized to explore their structure-activity relationships. Modifications through methanolysis and acylation have led to the identification of new compounds with improved anticancer properties .

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic settings:

Case Study 1: Breast Cancer Treatment

A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, showcasing its potential as a treatment option for patients resistant to conventional therapies. The compound's ability to induce apoptosis was particularly noted, providing a dual mechanism of action against tumor cells .

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against various Gram-positive bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics. This study emphasized the compound's potential as an alternative treatment for antibiotic-resistant infections .

Wirkmechanismus

The mechanism of action of urdamycin A involves the inhibition of bacterial and cancer cell growth through multiple pathways. It targets bacterial ribosomes, interfering with protein synthesis and leading to cell death. In cancer cells, this compound induces apoptosis by generating reactive oxygen species and disrupting mitochondrial function. The compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Urdamycin A gehört zur Angucycline-Familie von Antibiotika, die andere Verbindungen wie Aquayamycin, Rabelomycin und Urdamycinon B umfasst. Im Vergleich zu diesen ähnlichen Verbindungen ist this compound aufgrund seines spezifischen Glykosylierungsmusters und seiner potenten biologischen Aktivitäten einzigartig. Aquayamycin beispielsweise fehlt die Glykosylierung, die in this compound zu sehen ist, was zu unterschiedlichen biologischen Eigenschaften führt. Rabelomycin und Urdamycinon B unterscheiden sich ebenfalls in ihren Aglykonstrukturen und Glykosylierungsmustern .

Eigenschaften

Molekularformel |

C43H56O17 |

|---|---|

Molekulargewicht |

844.9 g/mol |

IUPAC-Name |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |

InChI-Schlüssel |

FJSYXNOFZQFOAN-FXPMUEKOSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Isomerische SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |

Kanonische SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Synonyme |

kerriamycin B urdamycin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.